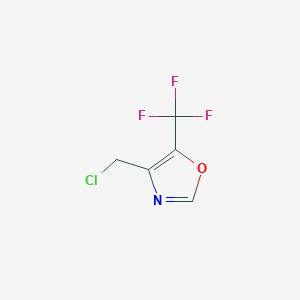
4-(Chloromethyl)-5-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Chloromethyl)-5-(trifluoromethyl)oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound has a chloromethyl group (-CH2Cl) and a trifluoromethyl group (-CF3) attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-(trifluoromethyl)oxazole” can be represented by the InChI code1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 . This indicates that the compound has a single bond between the chloromethyl group and the oxazole ring, and a single bond between the trifluoromethyl group and the oxazole ring . Physical And Chemical Properties Analysis
“4-(Chloromethyl)-5-(trifluoromethyl)oxazole” is a yellow liquid with a molecular weight of 117.53 . It should be stored in the freezer .Scientific Research Applications
Synthesis of Biologically Active Metabolites
Oxazoles, including 4-(Chloromethyl)-5-(trifluoromethyl)oxazole, are an important class of biologically active metabolites . They exhibit broad biological activities and are often used as leads for drug discovery .
Production of Natural Hinduchelins
Hinduchelins are a class of unusual natural products with an oxazole unit . They are isolated from Streptoalloteichus hindustanus and have a potential iron-chelating ability . The efficient synthesis of these compounds, including those containing 4-(Chloromethyl)-5-(trifluoromethyl)oxazole, can be advantageous in exploring their potential applications .
Development of Pharmaceuticals
The oxazole ring system is often used in the development of pharmaceuticals . The chemistry and synthetic applications of oxazoles have been extensively studied, and they have been used in the synthesis of a wide range of drugs .
Research in Heterocyclic Chemistry
Oxazoles, including 4-(Chloromethyl)-5-(trifluoromethyl)oxazole, are a key focus in the field of heterocyclic chemistry . They are used in the development of new synthetic strategies and the study of reaction mechanisms .
Synthesis of Oxazole Derivatives
Various methods for synthesizing the oxazole ring system have been reported . These methods often use oxidized forms of ketones at the alpha position, such as alpha-haloketones, alpha-acylaminoketones, and alpha-diazoketones as precursors . This makes 4-(Chloromethyl)-5-(trifluoromethyl)oxazole a valuable compound in the synthesis of oxazole derivatives .
6. Production of 3-Acetanilido Substituted Aryl Oxazoles 4-(Chloromethyl)-5-(trifluoromethyl)oxazole can potentially be used in the production of 3-acetanilido substituted aryl oxazoles . These compounds have a wide range of applications in medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 4-(Chloromethyl)-5-(trifluoromethyl)oxazole involves the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group is known to be involved in many recently tested catalytic trifluoromethylation reactions .
Biochemical Pathways
The trifluoromethyl group is known to be involved in radical trifluoromethylation, which can affect various biochemical pathways .
Result of Action
Trifluoromethyl-containing compounds are known to have significant impacts in the research and development of drugs, agrochemicals, and functional materials .
Action Environment
The stability and efficacy of trifluoromethyl-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
properties
IUPAC Name |
4-(chloromethyl)-5-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)11-2-10-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPIOQJUXXGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823901-92-3 |
Source


|
| Record name | 4-(chloromethyl)-5-(trifluoromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2460383.png)
![1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate](/img/structure/B2460384.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2460388.png)



![3'-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2460397.png)

![2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2460402.png)
